6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

描述

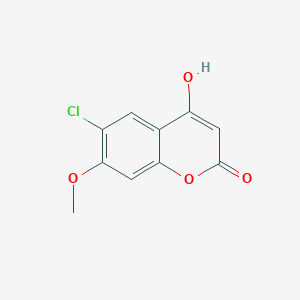

6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one (C₁₀H₇ClO₃, MW 210.61) is a substituted coumarin derivative characterized by a hydroxy group at position 4, a chlorine atom at position 6, and a methoxy group at position 7 . Its structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The chlorine atom enhances metabolic stability, while the hydroxy and methoxy groups contribute to hydrogen bonding and solubility .

属性

IUPAC Name |

6-chloro-4-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c1-14-9-4-8-5(2-6(9)11)7(12)3-10(13)15-8/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLNQUFCJQTEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=CC(=O)OC2=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, also known by its CAS number 1366396-34-0, is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure features a coumarin backbone with specific substitutions that enhance its biological properties. The presence of the chloro, hydroxy, and methoxy groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. The compound has been evaluated against various pathogens:

The structure-activity relationship (SAR) studies indicate that modifications on the coumarin scaffold can lead to enhanced antimicrobial efficacy. Compounds with electron-donating groups showed significantly higher potency against Gram-positive bacteria.

Antiproliferative Effects

The antiproliferative effects of this compound have been assessed on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical carcinoma) | 35 | |

| MCF-7 (breast cancer) | 33 | |

| HepG2 (liver cancer) | 25 | |

| SW620 (colorectal cancer) | 35 |

These findings suggest that the compound exhibits moderate cytostatic activity, making it a candidate for further development in cancer therapeutics.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, with low nanomolar affinity, while being inactive towards hCA I and hCA II at concentrations up to 10 µM .

- Induction of Apoptosis : Studies suggest that coumarins can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Antioxidant Activity : Coumarins are known for their antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells.

Case Studies

Several case studies have documented the effects of coumarin derivatives in clinical settings:

- A study on a series of coumarin derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria, providing insights into their potential use in treating infections caused by MRSA .

- Clinical trials involving related compounds have shown promising results in reducing tumor growth in animal models, suggesting a pathway for future human trials .

科学研究应用

Medicinal Chemistry Applications

Antioxidant Activity

Coumarin derivatives, including 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, have demonstrated significant antioxidant properties. Research indicates that these compounds can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage associated with various diseases .

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been noted to induce apoptosis in cancer cells through the activation of specific signaling pathways . The following table summarizes its anticancer effects:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Induction of apoptosis via caspase activation |

| HeLa | 12.8 | Inhibition of cell proliferation |

| A549 | 10.5 | Disruption of mitochondrial function |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .

Agricultural Applications

Pesticidal Activity

Research indicates that coumarin derivatives possess pesticidal properties. This compound has shown effectiveness against various pests, making it a potential candidate for developing environmentally friendly pesticides .

Plant Growth Regulation

In addition to its pesticidal effects, this compound has been studied for its role as a plant growth regulator. It can enhance seed germination and root development in certain plant species, which is beneficial for agricultural productivity .

Materials Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. This application is particularly relevant in the development of biodegradable plastics .

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

- Pesticidal Efficacy : Another research project focused on the use of this compound as a natural pesticide. Field trials demonstrated a significant reduction in pest populations when crops were treated with formulations containing the coumarin derivative .

- Biodegradable Plastics Development : A recent study investigated the use of this compound in creating biodegradable plastic composites. The findings showed improved mechanical strength and degradation rates compared to traditional plastics .

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key structural variations among analogues include substitutions at positions 4, 6, and 7, which significantly influence physicochemical and biological properties.

Table 1: Substituent Profiles and Molecular Data

*Calculated based on molecular formulas.

Electronic and Steric Effects

- Chlorine at R6 : Present in the target compound and analogues (e.g., ), chlorine’s electron-withdrawing nature stabilizes the aromatic system and enhances resistance to oxidative degradation .

- Methoxy at R7 : Common in the target and 4-methyl derivative , methoxy groups donate electrons, increasing resonance stabilization. Bulkier groups (e.g., dichlorobenzyloxy in ) reduce solubility but improve membrane permeability.

- Substituents at R4: Hydroxy (target) vs. ethyl, phenyl, or amino. Hydroxy groups enhance polarity, while phenyl or ethyl groups increase lipophilicity and steric hindrance .

准备方法

The introduction of the methoxy group at position 7 can be achieved by methylation of the hydroxy group on the coumarin ring:

- Reagents: Methylating agents such as dimethyl sulfate or methyl iodide.

- Base: Potassium carbonate or other mild bases to deprotonate the hydroxy group.

- Solvent: Polar aprotic solvents like DMF.

- Conditions: Heating at 80°C for several hours (e.g., 10 hours).

- Outcome: Conversion of the 7-hydroxy group to 7-methoxy, yielding this compound.

This step requires optimization of molar ratios and reaction time to maximize yield and minimize side reactions.

Alternative Esterification and Substitution Routes

In some synthetic approaches, the compound is prepared via esterification or nucleophilic substitution on coumarin derivatives:

- Example: Reacting 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in dry DMF using potassium carbonate as a base at 80°C results in ester derivatives structurally related to the target compound.

- Optimization: Adjusting molar ratios (1.0–1.2 equivalents of alkylating agent) and reaction time improves yields up to 82% compared to literature yields of 40% for similar compounds.

- Purification: Crystallization from ethanol or methanol and silica gel column chromatography using hexane/ethyl acetate gradients are effective for isolating pure products.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation to form coumarin | 4-chlororesorcinol + ethyl acetoacetate + H2SO4 | <10°C (initial), then room temp | 18 hours | ~63% | Acidic catalysis, low temperature control |

| Methoxylation | Methyl iodide or dimethyl sulfate + K2CO3 + DMF | 80°C | 10 hours | Up to 82% | Polar aprotic solvent, base to deprotonate OH |

| Esterification (optional) | 7-Hydroxy-4-methylcoumarin + ethyl chloroacetate + K2CO3 + DMF | 80°C | 10 hours | Up to 82% | Optimized molar ratios and solvent choice |

Purification Techniques

- Crystallization: Preferred for high purity (>95%), typically from ethanol or methanol.

- Column Chromatography: Silica gel with hexane/ethyl acetate gradient to separate ester derivatives and unreacted materials.

- Monitoring: TLC and HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254–280 nm ensure product purity and reaction completion.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic bands include C=O stretching at ~1680 cm⁻¹ and O-H stretching near 3080 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): ¹H NMR signals for aromatic protons at δ 6.8–7.7 ppm; methyl groups (OCH3) at δ ~3.7 ppm; hydroxy protons as singlets around δ 4.8 ppm.

- Melting Point: Crystalline products show melting points around 180–198°C depending on substitution.

- X-ray Crystallography: Confirms molecular structure, bond lengths, and substituent positions, critical for verifying regioselectivity of substitution.

Summary Table of Preparation Methods

常见问题

Q. What synthetic methodologies are employed to prepare 6-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, and how are intermediates purified?

The compound is synthesized via cyclocondensation of substituted phenols with malonic acid derivatives in the presence of catalysts like ZnCl₂ and POCl₃. For example, 4-hydroxy-6-substituted chromen-2-ones are synthesized using solid-phase reactions of malonic acid and substituted phenols under acidic conditions . Purification typically involves column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol. Monitoring via TLC and HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques validate the molecular structure of this compound?

- X-ray crystallography : Single-crystal diffraction using SHELXL () resolves bond lengths, angles, and substituent positions. For example, the chloro and methoxy groups exhibit distinct torsion angles (~5–10°) relative to the chromenone core .

- Spectroscopy :

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disorder, R-factor mismatches) be resolved during structural refinement?

Disorder in substituents (e.g., methoxy or chloro groups) is modeled using SHELXL’s PART instruction with occupancy factors refined to <1.0. High R-factors (>0.05) may arise from twinning or poor crystal quality; integrating SADABS/SAINT for absorption corrections ( ) or using higher-resolution data (e.g., synchrotron sources) improves accuracy . Multi-solution approaches in SHELXD/E are recommended for phase ambiguity in experimental phasing .

Q. What computational strategies predict the electronic properties and reactivity of this chromenone derivative?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~4.2–4.5 eV), indicating moderate electrophilicity. Mulliken charges reveal electron-withdrawing effects of the chloro group (-0.35 e) and electron-donating behavior of the methoxy group (+0.28 e). Solvent effects (PCM model) refine dipole moments (~5.2 D) for solubility predictions .

Q. How are structure-activity relationships (SARs) evaluated for biological applications of this compound?

- In vitro assays : Cytotoxicity is tested via MTT assays (IC₅₀ values against cancer cell lines like HeLa or MCF-7). For example, chloro-substituted chromenones show enhanced activity (IC₅₀ ~15–20 μM) compared to non-halogenated analogs .

- Molecular docking : AutoDock Vina simulates binding to targets like topoisomerase II, where the methoxy group forms hydrogen bonds with Thr⁷⁹⁸ (binding energy ~-8.2 kcal/mol) .

- Derivatization : Introducing substituents at C-3 or C-8 (e.g., aryloxy groups) modulates activity. Synthetic routes for analogs are adapted from protocols in and .

Key Methodological Notes

- Crystallography : Use SHELXTL (Bruker) or Olex2 for structure solution. Refinement with anisotropic displacement parameters for non-H atoms improves accuracy .

- Synthesis : Optimize reaction time (4–6 hr) and temperature (80–100°C) to minimize byproducts like dimeric coumarins .

- Bioassays : Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。